molecular formula C16H18N2O2S B5727505 N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea

N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea

Cat. No. B5727505
M. Wt: 302.4 g/mol
InChI Key: GZQRUCCOFJBEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea, also known as MMPU, is a synthetic compound that belongs to the class of phenylurea derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an antitumor and antidiabetic agent.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea is not fully understood, but it is believed to act through multiple pathways. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to inhibit the activity of α-glucosidase, which reduces the absorption of glucose in the intestine and helps to control blood sugar levels.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis, which can lead to the death of cancer cells. In addition, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to reduce the activity of α-glucosidase, which can help to control blood sugar levels in diabetic patients. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has also been shown to have antioxidant activity, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea is its potent antitumor activity against a variety of cancer cell lines. It has also been shown to have potential as an antidiabetic agent. However, there are some limitations to using N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea in lab experiments. It can be difficult to obtain a high purity product, and the synthesis method can be time-consuming. In addition, the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea. One area of research could focus on optimizing the synthesis method to yield a high purity product with good yield. Another area of research could focus on elucidating the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea, which could help to design more effective experiments to test its efficacy. Additionally, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea could be tested in animal models to determine its efficacy and safety in vivo. Finally, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea could be modified to improve its potency and reduce any potential side effects.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea can be synthesized by the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-(methylthio)aniline in the presence of a suitable base. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea. The synthesis of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has been optimized to yield a high purity product with good yield.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea has also been investigated as a potential antidiabetic agent, as it has been shown to inhibit the activity of the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-8-9-14(20-2)13(10-11)18-16(19)17-12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQRUCCOFJBEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea

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